tert-butyl 1H-indole-6-carboxylate
Overview
Description
tert-Butyl 1H-indole-6-carboxylate: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The tert-butyl group in this compound provides steric protection, making it useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-indole-6-carboxylate typically involves the protection of the indole nitrogen with a tert-butyl group. One common method is the reaction of indole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1H-indole-6-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, nitro groups, in the presence of Lewis acids.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 1H-indole-6-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in drug discovery and development .
Biology: In biological research, indole derivatives are studied for their potential therapeutic properties. They exhibit activities such as antiviral, anticancer, and antimicrobial effects .
Medicine: The compound is explored for its potential use in developing new pharmaceuticals. Indole derivatives are known to interact with various biological targets, making them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 1H-indole-6-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- tert-Butyl 1-indolecarboxylate
- tert-Butyl indoline-1-carboxylate
- tert-Butyl 1H-indole-2-carboxylate
Comparison: tert-Butyl 1H-indole-6-carboxylate is unique due to its specific substitution pattern on the indole ring. This substitution can influence its reactivity and biological activity compared to other similar compounds. For example, the position of the tert-butyl group can affect the compound’s ability to undergo certain chemical reactions or interact with biological targets .
Properties
IUPAC Name |
tert-butyl 1H-indole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)10-5-4-9-6-7-14-11(9)8-10/h4-8,14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPXEBLKCSJFQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271247 | |
Record name | 1,1-Dimethylethyl 1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199589-62-3 | |
Record name | 1,1-Dimethylethyl 1H-indole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199589-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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